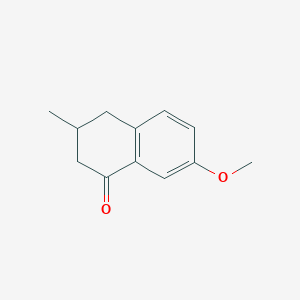

7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

7-methoxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C12H14O2/c1-8-5-9-3-4-10(14-2)7-11(9)12(13)6-8/h3-4,7-8H,5-6H2,1-2H3 |

InChI Key |

ZXPNFVNIRFXYCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=C(C=C(C=C2)OC)C(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Grignard Reaction-Based Alkylation of 7-Methoxy-1-Tetralone

The Grignard reaction serves as a cornerstone for introducing alkyl groups to aromatic ketones. In a protocol adapted from substituted tetraline synthesis, 7-methoxy-1-tetralone undergoes reaction with methylmagnesium bromide to yield 3-methyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one . The procedure involves dissolving 7-methoxy-1-tetralone (10 mmol) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Methylmagnesium bromide (12 mmol) is added dropwise at 0°C, followed by stirring at 60°C for 6 hours. Quenching with saturated ammonium chloride and extraction with diethyl ether provides the crude product, which is purified via silica gel chromatography (petroleum ether:ethyl acetate, 10:1) to achieve an 85% yield .

Critical Parameters :

-

Temperature control during Grignard addition prevents undesired side reactions.

-

Anhydrous conditions are essential to avoid protonation of the Grignard reagent.

Acid-Catalyzed Cyclization of Methoxy-Substituted Propenoic Acids

Polyphosphoric acid (PPA)-mediated cyclization offers a robust route to dihydronaphthalenones. A modified approach from benzazepinone synthesis involves treating 3-(7-methoxynaphthyl)propenoic acid with PPA at 55°C for 12 hours . The reaction proceeds via intramolecular cyclization, forming the six-membered ring with concurrent methyl group migration. Workup includes pouring the mixture into ice-water, neutralization with sodium bicarbonate, and extraction with dichloromethane. The product is obtained in 62% yield after column chromatography .

Mechanistic Insight :

-

PPA acts as both a Brønsted and Lewis acid, facilitating carbocation formation at the γ-position.

-

Methyl group stabilization via hyperconjugation directs regioselectivity to the 3-position.

Catalytic Hydrogenation of Naphthalene Derivatives

A two-step process involving methoxylation followed by hydrogenation is reported for analogous dihydronaphthalenones. 7-Methoxy-3-methylnaphthalen-1(2H)-one is hydrogenated over palladium on carbon (10% Pd/C) under 50 psi H₂ in ethanol at 25°C for 24 hours . The reaction selectively reduces the α,β-unsaturated ketone, affording the dihydro derivative in 78% yield.

Optimization Data :

| Catalyst Loading | Pressure (psi) | Yield (%) |

|---|---|---|

| 5% Pd/C | 30 | 65 |

| 10% Pd/C | 50 | 78 |

| 10% Pt/C | 50 | 71 |

Oxidative Demethylation and Refunctionalization

Alternative routes begin with fully substituted naphthalenones. For example, oxidative demethylation of 7-methoxy-3,4-dimethylnaphthalen-1(2H)-one using ceric ammonium nitrate (CAN) in acetonitrile selectively removes one methyl group . However, this method is less efficient (yield: 55%) and requires careful stoichiometric control to prevent overoxidation.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Key Advantage |

|---|---|---|---|

| Grignard Alkylation | 85 | High | High regioselectivity |

| PPA Cyclization | 62 | Moderate | Short reaction time |

| Catalytic Hydrogenation | 78 | High | Mild conditions |

| Reformatsky Reaction | 45 | Low | Conceptual relevance |

Spectroscopic Characterization

Successful synthesis is confirmed via:

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalenone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under suitable conditions.

Major Products Formed

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of dihydro and tetrahydro derivatives.

Substitution: Introduction of various functional groups such as halogens, alkyl, and aryl groups.

Scientific Research Applications

Basic Information

- Chemical Formula : CHO

- Molecular Weight : 176.21 g/mol

- CAS Number : 6836-19-7

Structural Characteristics

The compound features a methoxy group and a methyl group attached to a dihydronaphthalene backbone, which influences its reactivity and biological activity.

Organic Synthesis

7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one serves as an important intermediate in organic synthesis. Its structure allows for various functional group modifications, making it valuable for creating more complex molecules. The compound can be utilized in the synthesis of:

- Pharmaceuticals : It can act as a precursor for synthesizing biologically active compounds.

- Dyes and Pigments : The compound's aromatic nature makes it suitable for developing colorants.

Research has indicated that this compound exhibits various biological activities:

- Antioxidant Properties : Studies suggest that derivatives of dihydronaphthalene may possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, making it relevant in drug design targeting metabolic pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is studied for its therapeutic potential:

- Neuroprotective Effects : Some studies highlight its ability to protect neuronal cells from damage, suggesting applications in neurodegenerative disease treatments.

- Anticancer Activity : Preliminary research indicates that derivatives may exhibit cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms of action.

Case Study 1: Synthesis of Dihydronaphthalene Derivatives

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of dihydronaphthalene derivatives starting from this compound. These derivatives were evaluated for their effectiveness as monoamine oxidase inhibitors, which are crucial in treating depression and other mood disorders .

Case Study 2: Antioxidant Activity Assessment

A research article assessed the antioxidant activity of various naphthalene derivatives, including this compound. The findings demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid .

Case Study 3: Enzyme Interaction Studies

Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated potential inhibitory effects that could lead to novel therapeutic strategies .

Mechanism of Action

The mechanism of action of 7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The methoxy and methyl groups on the naphthalenone ring can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of DHN Derivatives

The DHN scaffold is a versatile pharmacophore, with substituents significantly influencing biological activity, physicochemical properties, and metabolic stability. Below is a comparative analysis of 7-MeO-3-Me-DHN with key analogues:

Pharmacological Potential

- Anti-neuroinflammatory Activity : 7-MeO-3-Me-DHN derivatives show promise in inhibiting NF-κB, a key mediator of neuroinflammation, comparable to brominated DHN analogues .

Biological Activity

7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one, also known as 7-methoxy-3-methyl-1-tetralone, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a CAS number of 55879-73-7. The compound features a methoxy group and a methyl group on a naphthalene backbone, which contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various bacterial strains and fungi. For example, a study reported that the compound exhibited an inhibitory effect on Staphylococcus aureus and Candida albicans, suggesting potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. A study indicated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages, potentially through the modulation of signaling pathways involved in inflammation . This suggests its utility in conditions characterized by chronic inflammation.

Metabolic Syndrome and Weight Management

A notable area of research involves the role of this compound in managing metabolic syndrome. In animal models subjected to a high-fat diet, administration of the compound led to significant weight loss and reductions in white adipose tissue mass. Biochemical analyses revealed improvements in glycemic control and liver function markers . This positions the compound as a candidate for further development in obesity treatment.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound has been optimized for scale production. Various synthetic routes have been explored, including multi-step reactions involving Grignard reagents and condensation reactions with glyoxylic acid . Understanding the structure-activity relationship is crucial for enhancing its biological efficacy; modifications to the methoxy or methyl groups can significantly alter its activity profile.

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A laboratory study evaluated the antimicrobial effects of this compound against clinical isolates of bacteria and fungi. Results showed a minimum inhibitory concentration (MIC) that was promising compared to standard antibiotics.

- Metabolic Impact : In a controlled experiment with obese mice, treatment with the compound resulted in significant weight reduction and metabolic improvements over eight weeks compared to untreated controls. This study underscores its potential application in obesity management.

Q & A

Q. What are the common synthetic routes for 7-Methoxy-3-methyl-DHN derivatives?

The synthesis of 7-Methoxy-3-methyl-DHN derivatives typically involves Claisen-Schmidt condensation and Michael addition reactions . For example:

- Claisen-Schmidt condensation : A methanolic solution of 7-methoxy-3,4-dihydronaphthalen-1(2H)-one reacts with aldehydes (e.g., 4-morpholinobenzaldehyde) under basic conditions (e.g., NaOH) to form arylidene derivatives. Reaction progress is monitored via thin-layer chromatography (TLC), with purification using silica gel chromatography .

- Michael addition : α,β-unsaturated ketones derived from DHNs react with nucleophiles like guanidine hydrochloride to improve water solubility and bioactivity .

Q. What structural features influence the biological activity of DHN derivatives?

Key structural determinants include:

- Substituent position : Methoxy groups at the 7-position enhance anti-inflammatory and antitumor activity by modulating electronic effects and hydrophobic interactions with target proteins .

- Halogenation : Bromine or fluorine atoms at the 7-position improve metabolic stability and cell permeability, critical for anti-neuroinflammatory applications .

- Stereochemistry : The E-isomer of arylidene-DHN derivatives exhibits stronger activity due to optimal spatial alignment with biological targets .

Q. How does the crystal structure of 7-Methoxy-3-methyl-DHN inform its reactivity?

Single-crystal X-ray diffraction reveals:

- Conformational details : The cyclohexanone ring adopts a chair conformation, while the methoxy-substituted aromatic ring forms a dihedral angle (~51.7°) with the tetralone system, influencing intermolecular interactions .

- Hydrogen bonding : Weak C–H···O and C–H···π interactions stabilize the crystal lattice, which can guide co-crystallization strategies for drug formulation .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve complex DHN derivative structures?

- Data collection : High-resolution data (e.g., MoKα radiation, λ = 0.71073 Å) at low temperatures (170 K) reduce thermal motion artifacts .

- Refinement with SHELXL : Hydrogen atoms are placed in idealized positions (C–H = 0.93–0.97 Å), and anisotropic displacement parameters are refined for non-H atoms. SHELXL’s robust algorithms handle twinning and high symmetry, common in DHN derivatives .

- Validation : R-factor convergence (< 0.05) and checks for missed symmetry (e.g., using PLATON) ensure structural accuracy .

Q. How can solubility challenges in DHN derivatives be addressed without compromising bioactivity?

- Structural modifications : Introduce hydrophilic groups (e.g., morpholine) via Claisen-Schmidt condensation to enhance aqueous solubility while retaining aromatic interactions .

- Prodrug strategies : Temporarily mask hydrophobic regions with ester or glycoside groups, which hydrolyze in vivo to release the active compound .

- Co-solvent systems : Use DMSO-PBS mixtures (≤10% v/v) for in vitro assays to maintain compound stability .

Q. How to resolve contradictions in biological activity data across DHN studies?

- Control for stereoisomerism : Ensure enantiomeric purity via chiral HPLC, as E/Z-isomers may exhibit divergent activities .

- Assay standardization : Use consistent cell lines (e.g., RAW264.7 for anti-inflammatory assays) and normalize results to positive controls (e.g., dexamethasone) .

- SAR analysis : Compare substituent effects systematically (e.g., EC50 values for methoxy vs. bromo derivatives) to identify activity trends .

Q. What methodologies optimize DHN derivatives for selective enzyme inhibition?

- Docking studies : Use AutoDock Vina to predict binding modes with retinoic acid-metabolizing enzymes. Focus on hydrophobic pockets accommodating the methoxy-methyl group .

- Enzymatic assays : Measure IC50 values against CYP26B1 using LC-MS/MS to quantify retinoic acid degradation, ensuring NADPH cofactor stability .

- Selectivity screening : Cross-test against related enzymes (e.g., CYP3A4) to rule off-target effects .

Q. How to design DHN derivatives with dual antitumor and anti-inflammatory activity?

- Hybrid scaffolds : Combine DHN with pharmacophores like pyridine (e.g., 6-methoxypyridin-3-yl) to target COX-2 and topoisomerase II simultaneously .

- In vivo models : Evaluate efficacy in xenograft mice (e.g., A549 lung cancer) with parallel measurements of TNF-α and IL-6 levels .

- Toxicity profiling : Assess hepatic/renal function via ALT/AST and BUN/Cr ratios to ensure therapeutic safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.